4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbAmothioyl)benzamide
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Overview
Description
4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylamino group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the tert-butylbenzamide core, followed by the introduction of the dimethylamino and carbamothioyl groups through a series of chemical reactions. Common reagents used in these reactions include tert-butyl chloride, dimethylamine, and thiophosgene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group, used in the production of epoxy resins and curing agents.
4-tert-Butylbenzenethiol: Another compound with a tert-butyl group, known for its use in organic synthesis.
Uniqueness
4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H32N4O2S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[[4-[4-(dimethylamino)butanoylamino]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H32N4O2S/c1-24(2,3)18-10-8-17(9-11-18)22(30)27-23(31)26-20-14-12-19(13-15-20)25-21(29)7-6-16-28(4)5/h8-15H,6-7,16H2,1-5H3,(H,25,29)(H2,26,27,30,31) |
InChI Key |
DPTUQXOSYSIKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCN(C)C |
Origin of Product |
United States |
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